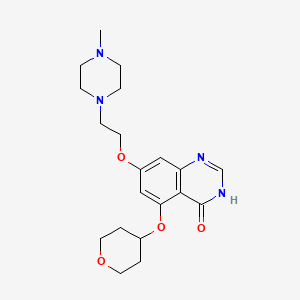













|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][O:10][C:11]2[CH:20]=[C:19]3[C:14]([C:15](=O)[NH:16][CH:17]=[N:18]3)=[C:13]([O:22][CH:23]3[CH2:28][CH2:27][O:26][CH2:25][CH2:24]3)[CH:12]=2)[CH2:4][CH2:3]1.P(Cl)(Cl)(Cl)=O.C(N(C(C)C)CC)(C)C.[Cl:43][C:44]1[C:49]([NH2:50])=[C:48]2[O:51][CH2:52][O:53][C:47]2=[CH:46][CH:45]=1>C1(C)C=CC=CC=1>[Cl:43][C:44]1[C:49]([NH:50][C:15]2[C:14]3[C:19](=[CH:20][C:11]([O:10][CH2:9][CH2:8][N:5]4[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]4)=[CH:12][C:13]=3[O:22][CH:23]3[CH2:24][CH2:25][O:26][CH2:27][CH2:28]3)[N:18]=[CH:17][N:16]=2)=[C:48]2[O:51][CH2:52][O:53][C:47]2=[CH:46][CH:45]=1
|


|
Name
|
|
|
Quantity
|
0.19 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCN(CC1)CCOC1=CC(=C2C(NC=NC2=C1)=O)OC1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.059 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.13 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.088 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C2C(=C1N)OCO2
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was re-heated to 80° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 80° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was decanted from the oily gum that
|
|
Type
|
ADDITION
|
|
Details
|
a second portion of 7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one (0.088 g) was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated to 100° C. for 9 hours
|
|
Duration
|
9 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
The aqueous solution was basified by the addition of 10M aqueous sodium hydroxide solution (10 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution was dried over magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant oil was purified by column chromatography on silica using
|
|
Type
|
TEMPERATURE
|
|
Details
|
increasingly polar mixtures of methylene chloride and methanol as eluent
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=C2C(=C1NC1=NC=NC3=CC(=CC(=C13)OC1CCOCC1)OCCN1CCN(CC1)C)OCO2
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |